3,4-dimethyl-N-(pyridin-4-ylmethyl)benzamide
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Overview
Description
3,4-Dimethyl-N-(pyridin-4-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with two methyl groups at the 3 and 4 positions, and a pyridin-4-ylmethyl group attached to the nitrogen atom of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethyl-N-(pyridin-4-ylmethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 3,4-dimethylbenzoic acid, is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Amidation Reaction: The acid chloride is then reacted with 4-aminomethylpyridine in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient large-scale production.
Types of Reactions:
Oxidation: The methyl groups on the benzene ring can undergo oxidation to form corresponding carboxylic acids.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The hydrogen atoms on the benzene ring can be substituted with various electrophiles in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2).
Major Products:
Oxidation: 3,4-dimethylbenzoic acid derivatives.
Reduction: 3,4-dimethyl-N-(pyridin-4-ylmethyl)amine.
Substitution: Halogenated benzamides.
Scientific Research Applications
3,4-Dimethyl-N-(pyridin-4-ylmethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Biological Studies: It can serve as a probe to study the interactions between small molecules and biological macromolecules like proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(pyridin-4-ylmethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The pyridin-4-ylmethyl group can interact with the active site of the target protein, while the benzamide core provides structural stability and specificity.
Comparison with Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar in structure but lacks the benzamide core.
3,4-dimethylbenzoic acid: Similar benzene ring substitution but lacks the amide and pyridin-4-ylmethyl groups.
4-(2-Methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl)-N-(6-(pyridin-4-yl)imidazo[1,2-a]pyridin-2-yl)benzamide: Contains a more complex structure with additional functional groups.
Uniqueness: 3,4-Dimethyl-N-(pyridin-4-ylmethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the benzamide core with the pyridin-4-ylmethyl group allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and materials science.
Properties
IUPAC Name |
3,4-dimethyl-N-(pyridin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-3-4-14(9-12(11)2)15(18)17-10-13-5-7-16-8-6-13/h3-9H,10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQXIKGHBGSXPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=NC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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